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Compound of Interest

4-(4-Chlorophenyl)pyrimidin-2-
Compound Name:
amine

cat. No.: B1363500

An In-Depth Technical Guide to 4-(4-Chlorophenyl)pyrimidin-2-amine (CAS: 133256-51-6)

Abstract

4-(4-Chlorophenyl)pyrimidin-2-amine is a heterocyclic aromatic amine that has emerged as
a cornerstone scaffold in modern medicinal chemistry and drug discovery. Its unique structural
features, particularly the combination of a pyrimidine core and a chlorophenyl moiety, make it a
privileged structure for interacting with a variety of biological targets.[1] This guide provides a
comprehensive technical overview for researchers and drug development professionals,
detailing the compound's physicochemical properties, synthesis, mechanism of action as a
kinase inhibitor scaffold, and key experimental protocols for its evaluation. The focus is on
providing not just procedural steps, but the scientific rationale behind them, ensuring a deep
and actionable understanding of this versatile chemical entity.

Core Physicochemical & Handling Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its
physical and chemical characteristics. These properties dictate storage, handling, and reaction
conditions. 4-(4-Chlorophenyl)pyrimidin-2-amine is typically supplied as a stable, off-white
solid, simplifying its handling in a standard laboratory environment.[1]

Table 1: Key Physicochemical and Registry Data
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Property Value Source(s)
CAS Number 133256-51-6 [1][2][3]
Molecular Formula C10HsCINs [1][4]
Molecular Weight 205.65 g/mol [11[2]
Appearance White to off-white flakes/solid [1]

Melting Point 182 - 186 °C [1]

Purity (Typical) > 97-98% (HPLC) [11[2]
Solubility Soluble in DMSO, Methanol N/A

. 2-8°C, protect from light, store
Storage Conditions )
under inert gas

o Expert Insight: The melting point range of 182-186°C is a critical preliminary indicator of
purity. A broader range or significant deviation may suggest the presence of residual starting
materials or byproducts, necessitating further purification before use in sensitive biological
assays. The specified storage conditions are crucial for preventing degradation over time.[2]

Synthesis and Characterization

The synthesis of 4,6-disubstituted-2-aminopyrimidines is a well-established process in organic
chemistry. A robust and common method involves the cyclocondensation reaction of a chalcone
intermediate with guanidine.[5] This approach offers high yields and a straightforward
purification process.

Synthetic Workflow: A Two-Step Approach

The synthesis can be logically divided into two primary stages: the formation of the a,[3-
unsaturated ketone (chalcone) and its subsequent cyclization to form the pyrimidine ring.
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Step 1: Claisen-Schmidt Condensation

4-Chlorobenzaldehyde Acetophenone

NaOH, Ethanol
Stir at RT

Step 2: Pyrimidine Ring Formation

1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
(Chalcone Intermediate)

Guanidine Hydrochloride

NaOH, Ethano
Reflux

4-(4-Chlorophenyl)pyrimidin-2-amine
(Final Product)

Purificationv & Analysis

Crude Product

l

Recrystallization
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l

Pure Product

l

Characterization
(HPLC, NMR, MS)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-aryl-pyrimidin-2-amine.
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Detailed Synthetic Protocol

This protocol is an illustrative example based on established chemical principles for forming
this class of compounds.[5]

Part A: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

e Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (0.02
mol) and benzaldehyde (0.02 mol) in ethanol (50 mL).

o Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (10% w/v, 15 mL) to
the stirred mixture. The causality here is that the hydroxide acts as a base to deprotonate the
a-carbon of the acetophenone, generating an enolate which then attacks the aldehyde
carbonyl in a Claisen-Schmidt condensation.

o Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

o Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Neutralize with dilute HCI
until a precipitate forms.

« |solation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
The crude chalcone can be recrystallized from ethanol to achieve high purity.

Part B: Synthesis of 4-(4-Chlorophenyl)pyrimidin-2-amine

e Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine
the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.015 mol) in ethanol (100
mL).

o Base Addition: Add a solution of sodium hydroxide (0.04 mol in 5 mL of water). The NaOH
serves to neutralize the guanidine hydrochloride and catalyze the cyclization.

o Reflux: Heat the mixture to reflux and maintain for 8-10 hours. The reaction involves a
Michael addition of guanidine to the chalcone, followed by intramolecular condensation and
dehydration to form the stable aromatic pyrimidine ring.
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Isolation: After cooling to room temperature, concentrate the mixture under reduced
pressure. Pour the residue into ice water to precipitate the crude product.

Purification: Collect the solid by filtration. The primary purification method is recrystallization
from a suitable solvent like ethanol or an ethanol/water mixture. This process is highly
effective because the desired product and any unreacted starting materials or byproducts will
have different solubilities, allowing for selective crystallization of the pure compound.

Analytical Characterization

Purity Assessment (HPLC): A reverse-phase High-Performance Liquid Chromatography
(HPLC) method is essential for confirming purity. A typical system would use a C18 column
with a gradient elution of acetonitrile and water. Purity should exceed 98% for use in
biological assays.

Structural Verification (NMR & MS): *H NMR and 13C NMR spectroscopy are used to confirm
the chemical structure, ensuring all expected protons and carbons are present with the
correct chemical shifts and coupling patterns. Mass Spectrometry (MS) is used to confirm
the molecular weight, matching the calculated value of 205.65 g/mol .

Biological Significance & Mechanism of Action

The true value of 4-(4-Chlorophenyl)pyrimidin-2-amine lies in its role as a versatile scaffold

for developing potent and selective kinase inhibitors.[1][6] Kinases are a class of enzymes that

play a critical role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation

of kinase activity is a hallmark of many diseases, most notably cancer.[7][8]

The Kinase Inhibitor Scaffold

Derivatives of this compound function primarily as ATP-competitive inhibitors.[9][10] The kinase

enzyme has a binding pocket for adenosine triphosphate (ATP), the cell's energy currency and

phosphate donor. The 2-aminopyrimidine core is a bioisostere of the adenine base of ATP,

allowing it to form key hydrogen bonds with the "hinge region” of the kinase's active site. This

effectively blocks ATP from binding, thereby shutting down the enzyme's phosphorylating

activity. The 4-(4-chlorophenyl) group typically extends into a hydrophobic pocket within the

active site, contributing to both potency and selectivity.[11]
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Caption: Integrated workflow for evaluating kinase inhibitor derivatives.

Conclusion

4-(4-Chlorophenyl)pyrimidin-2-amine (CAS 133256-51-6) is far more than a simple chemical
intermediate; it is an enabling tool for modern drug discovery. Its robust synthesis, stable
nature, and proven utility as a privileged scaffold for potent kinase inhibitors make it an
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invaluable asset for researchers in oncology, immunology, and beyond. [1][6]By understanding
its core properties, synthesis, and the mechanistic rationale for its application, scientists can
effectively leverage this compound to design and develop the next generation of targeted
therapeutics.

References

e Chem-Impex International. (n.d.). 2-Amino-4-(4-chlorophényl)pyrimidine.

e Guidechem. (n.d.). How to Synthesize 2-Amino-4-chloropyrimidine?.

e Datar, P. A., & Shinde, D. B. (2007). SYNTHESIS OF SOME NOVEL 4-(4-
CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR
ANTICONVULSANT ACTIVITY. Acta Pharmaceutica, 57(1), 15-24.

e Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-
amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258,
115589.

e Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-
(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable,
potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.

e Chemsrc. (n.d.). 4-(4-Chlorophenyl)-2-pyrrolidinone | CAS#:22518-27-0.

e MySkinRecipes. (n.d.). 4-(4-Chlorophenyl)pyrimidin-2-amine.

e ChemScene. (n.d.). Safety Data Sheet.

e ChemicalBook. (n.d.). 4-(4-CHLOROPHENYL)PYRIMIDIN-2-AMINE | 133256-51-6.

o Chemical-Suppliers. (n.d.). Product Search.

e Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-
(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable,
Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.

e Bavetsias, V., et al. (2010). Development of ortho-Chlorophenyl Substituted Pyrimidines as
Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(15), 5589—
5600.

e SiYing Chemical Technology. (n.d.). 4-(4-chlorophenyl)pyrimidin-2-amine|133256-51-6.

e Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-
Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive
Dysfunction and Regulates esrl and esr2b Expression in Female In Vivo Zebrafish
Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.

e Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-
6-alkoxypyrimidines.

e Google Patents. (n.d.). US8217035B2 - Pyrimidine derivatives used as PI-3-kinase
inhibitors.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.chemimpex.com/fr/collections/all-products/products/25566
https://www.mdpi.com/1424-8247/17/1/104
https://www.benchchem.com/product/b1363500?utm_src=pdf-body
https://www.benchchem.com/product/b1363500?utm_src=pdf-body
https://www.benchchem.com/product/b1363500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and
Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1693.

e PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-
amine.

e Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.

e Obach, R. S., et al. (2011). Excretion, metabolism, and pharmacokinetics of 1-(8-(2-
chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a
selective cannabinoid receptor antagonist, in healthy male volunteers. Drug Metabolism and
Disposition, 39(6), 964-975.

e O'Donovan, D., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-
c]pyrazoles enabling PKBB/AKT2 inhibitory and in vitro anti-glioma activity. RSC Medicinal
Chemistry, 13(10), 1231-1238.

e PubChem. (n.d.). 4-(4-Chlorophenyl)pyrimidin-2-amine.

e O'Donovan, D., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-
c]pyrazoles enabling PKBB/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis
Online.

e Alchem Pharmtech. (n.d.). CAS 133256-51-6 | 4-(4-Chlorophenyl)pyrimidin-2-amine.

e Parchem. (n.d.). 4-(4-Chlorophenyl)pyrimidin-2-amine (Cas 77168-31-1).

e Salahuddin, et al. (2021). Research developments in the syntheses, anti-inflammatory
activities and structure—activity relationships of pyrimidines. RSC Advances, 11(12), 6899-
6923.

e Taylor, M. S., & Gfesser, G. A. (2023). Recent Advances in Pyrimidine-Based Drugs.
Molecules, 28(20), 71109.

e Bebbington, D., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora
kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3290-3295.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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